molecular formula C23H23N3O5 B2481217 GPR84 antagonist 8

GPR84 antagonist 8

Cat. No.: B2481217
M. Wt: 421.4 g/mol
InChI Key: KSGKMLVYIUJQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPR84 antagonist 8 is a selective antagonist of the G protein-coupled receptor 84 (GPR84). This receptor is primarily expressed in immune cells such as monocytes, macrophages, and neutrophils, and is involved in inflammatory responses. This compound has been studied for its potential therapeutic applications in inflammatory diseases and fibrotic disorders .

Biochemical Analysis

Biochemical Properties

GPR84 interacts selectively with pertussis toxin-sensitive Gi-family G proteins, leading to reduced cAMP levels in cells . It responds to medium-chain fatty acids (9–14 carbons) and other chemical agonists, including 6-n-octylaminouracil (6-OAU), diindolylmethane, and embelin . These ligands activate GPR84 and induce downstream pro-inflammatory responses.

Cellular Effects

GPR84 activation influences various cell types. For instance, it amplifies LPS-stimulated IL-8 production in polymorphonuclear leukocytes and TNF-α production in macrophages . It impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, GPR84 Antagonist 8 inhibits the action of 6-OAU by decreasing cAMP production in GPR84-CHO cells . Further details on its binding interactions and gene expression changes would require additional research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPR84 antagonist 8 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques such as chromatography to achieve the required purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

GPR84 antagonist 8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

GPR84 antagonist 8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    6-Octylaminouracil (6-OAU): A known agonist of GPR84.

    PSB-1584: Another ligand for GPR84, used for studying receptor localization and competition between ligands.

    Embelin: A non-lipid agonist of GPR84.

    2-(Hexylthio)pyrimidine-4,6-diol (ZQ-16): Suggested to act as a GPR84 agonist

Uniqueness

GPR84 antagonist 8 is unique in its high selectivity and potency as an antagonist of GPR84. Unlike other compounds that may act as agonists or have mixed effects, this compound specifically inhibits the receptor, making it a valuable tool for studying the role of GPR84 in various biological processes and for developing targeted therapies .

Biological Activity

GPR84, a G protein-coupled receptor (GPCR), has emerged as a significant target in the treatment of various inflammatory and metabolic disorders. The compound referred to as GPR84 antagonist 8, also known as compound 837, has demonstrated notable biological activity, particularly in modulating the receptor's signaling pathways. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of GPR84 and Its Role in Inflammation

GPR84 is primarily expressed in myeloid cells, including neutrophils and macrophages, and is activated by medium-chain fatty acids (MCFAs). Its activation has been linked to pro-inflammatory responses, making it a potential target for therapeutic intervention in conditions such as ulcerative colitis (UC), acute lung injury, and cancer .

This compound functions by inhibiting the receptor's activation, which subsequently reduces the downstream signaling that leads to inflammation. Specifically, it blocks the Gi protein signaling pathway associated with GPR84, thereby decreasing levels of cyclic AMP (cAMP) in cells . This mechanism is crucial for mitigating inflammatory responses.

Efficacy in Cell Models

In vitro studies have shown that this compound effectively reverses the activation of GPR84 by various agonists such as 2-HTP. The compound demonstrated a competitive antagonistic effect with an estimated affinity (pA2) of 8.90 ± 0.08, indicating a high potency .

Table 1: Efficacy of this compound in Cell Models

Study Cell Type EC50 (nM) Mechanism
Initial ScreeningCHO Cells1.26Competitive inhibition
LPS-treated THP-1 CellsHuman Monocytic CellsNot specifiedBlocked cAMP elevation
RAW264.7 CellsMurine MacrophagesNot effectiveNo inhibition observed

Colitis Model

In a study evaluating the effects of this compound on dextran sulfate sodium (DSS)-induced colitis, it was found that treatment with the antagonist significantly alleviated clinical symptoms associated with colitis. The genetic deletion of GPR84 mirrored these results, indicating the receptor's critical role in mediating inflammatory responses in this model .

Cancer Immunotherapy

Research has also indicated that GPR84 plays a role in immunosuppression within tumor microenvironments. In models of esophageal cancer, deficiency or blockade of GPR84 led to increased CD8+ T cell activity and reduced myeloid-derived suppressor cells (MDSCs), suggesting that antagonizing GPR84 could enhance the efficacy of immunotherapy .

Comparative Analysis with Other Antagonists

This compound has been compared with other antagonists like GLPG1205 and CLH536. While GLPG1205 has shown promise in clinical trials for UC, antagonist 8 exhibits unique properties that may offer advantages in specific inflammatory conditions .

Table 2: Comparison of GPR84 Antagonists

Antagonist Target Condition Potency Clinical Status
This compoundInflammatory diseasesHigh (1.26 nM)Preclinical
GLPG1205Ulcerative ColitisModeratePhase II Clinical Trials
CLH536ColitisNot specifiedPreclinical

Properties

IUPAC Name

2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGKMLVYIUJQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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